3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17ClN6O3 and its molecular weight is 412.83. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
A study by Hafez et al. (2016) explored pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, which include structures similar to the queried compound. These compounds demonstrated significant antimicrobial and higher anticancer activity than the reference drug doxorubicin, highlighting their potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis Techniques
Martins et al. (2002) reported on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, which provides insights into the synthetic methods that could be applicable for producing compounds similar to the one (Martins et al., 2002).
Lithiation Studies
Research by Micetich (1970) on the lithiation of various methyl substituted isoxazoles, pyrazoles, and oxadiazoles can be relevant for understanding the chemical reactions and modifications possible with the queried compound (Micetich, 1970).
Structure Analysis
The study by Kumarasinghe et al. (2009) on similar pyrazole derivatives can offer insights into the structural analysis and potential regioisomer identification, which is crucial for understanding the properties of the queried compound (Kumarasinghe, Hruby, & Nichol, 2009).
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives, including their synthesis and biological evaluation as anticancer and anti-5-lipoxygenase agents, suggests similar research avenues for the compound (Rahmouni et al., 2016).
Unexpected Reaction and Mechanism Study
Ledenyova et al. (2018) explored the unexpected reaction of a pyrazolo compound with thiourea. Understanding such reactions is critical in predicting and controlling the behavior of similar compounds in various applications (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O3/c1-3-26-10-12(8-22-26)18-23-15(29-25-18)9-21-19(27)16-11(2)28-24-17(16)13-6-4-5-7-14(13)20/h4-8,10H,3,9H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPPDZGQOGNPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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